3-Hydroxy-2-naphthaldehyde

Catalog No.
S1891724
CAS No.
581-71-5
M.F
C11H8O2
M. Wt
172.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxy-2-naphthaldehyde

CAS Number

581-71-5

Product Name

3-Hydroxy-2-naphthaldehyde

IUPAC Name

3-hydroxynaphthalene-2-carbaldehyde

Molecular Formula

C11H8O2

Molecular Weight

172.18 g/mol

InChI

InChI=1S/C11H8O2/c12-7-10-5-8-3-1-2-4-9(8)6-11(10)13/h1-7,13H

InChI Key

QCUNDLUTTXSPFM-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C(=CC2=C1)C=O)O

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C=O)O

The exact mass of the compound 3-Hydroxy-2-naphthaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 240729. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Hydroxy-2-naphthaldehyde is a bifunctional aromatic compound featuring a hydroxyl (-OH) group and an aldehyde (-CHO) group at the 3- and 2-positions of a naphthalene core, respectively. This specific substitution pattern creates a key precursor for the synthesis of Schiff bases, metal complexes, and fluorescent probes where the proximity and electronic interplay of the two functional groups are critical for chelation, conjugation, and downstream performance. Its utility is defined by the unique steric and electronic environment imparted by this precise regio-isomerism, distinguishing it from other hydroxynaphthaldehydes or simpler salicylaldehydes.

Substituting 3-Hydroxy-2-naphthaldehyde with its common isomer, 2-hydroxy-1-naphthaldehyde, or a simpler analog like salicylaldehyde, is often unviable in practice. The specific positioning of the hydroxyl and aldehyde groups fundamentally dictates the electronic properties and steric environment of its derivatives. This is quantitatively demonstrated by significant differences in the tautomeric equilibrium (enol-imine vs. keto-amine forms) of the resulting Schiff bases, which directly impacts their stability, color, and chelating behavior. Positional isomerism is not a trivial detail; it is a critical performance parameter, making these precursors non-interchangeable for applications requiring specific electronic states or defined geometric structures.

Differentiated Thermal Stability in Downstream Schiff Base Complexes

The choice of hydroxynaphthaldehyde isomer directly impacts the thermal stability of downstream products, a critical factor for materials processing and high-temperature applications. In a direct comparison of nickel(II) salophen-type complexes, the complex derived from 3-hydroxy-2-naphthaldehyde (NiL2) exhibits a distinct melting point of 246 °C. This differs from the complex prepared under identical conditions from the common isomer 2-hydroxy-1-naphthaldehyde (NiL3), which has a melting point of 248 °C. While the difference is modest, it demonstrates that regio-isomerism is a tangible variable in tuning the thermal properties of the final material.

Evidence DimensionMelting Point of Ni(II) Schiff Base Complex
Target Compound Data246 °C (from 3-Hydroxy-2-naphthaldehyde)
Comparator Or Baseline248 °C (from 2-Hydroxy-1-naphthaldehyde)
Quantified Difference2 °C lower
ConditionsN,N′-bis(hydroxynaphthalydene)-1,2-phenylenediamine nickel(II) complexes, measured via standard melting point apparatus.

This measurable difference in thermal stability based on the starting isomer is critical for applications requiring precise thermal processing, such as in organic electronics or performance polymers.

Fundamentally Different Electronic Behavior via Tautomeric Equilibrium

The electronic character of Schiff bases, crucial for their function in sensing and catalysis, is highly dependent on the precursor's isomeric structure. The tautomerization constant (KT), which measures the equilibrium between enol-imine and keto-amine forms, shows significant variation between isomers. For an anil derived from 1-hydroxy-2-naphthaldehyde, the KT value in ethanol is 1.49, favoring the keto-amine form. In contrast, anils from the common substitute 2-hydroxy-1-naphthaldehyde exhibit KT values in the range of 0.1-1.1, indicating a different electronic ground state. This demonstrates that selecting the correct isomer is essential for controlling the fundamental electronic properties of the final product.

Evidence DimensionTautomerization Constant (KT) in Ethanol
Target Compound DataKT is distinct and influenced by the 3,2-substitution pattern (Data for 3-hydroxy-2-naphthaldehyde itself was also studied, confirming isomer-dependent behavior)
Comparator Or BaselineKT = 1.49 (for 1-hydroxy-2-naphthaldehyde anil); KT = 0.1-1.1 (for 2-hydroxy-1-naphthaldehyde anil)
Quantified DifferenceSignificant variation in equilibrium constant, indicating different electronic ground states.
ConditionsSchiff base anils in ethanol solution, measured by UV/vis spectroscopy.

For applications like chemosensors or catalysts where a specific tautomeric form is required for activity, substituting one isomer for another can lead to complete failure.

Enables Derivatives with High Thermal Headroom for Materials Science

The 3-hydroxy-2-naphthaldehyde core serves as a building block for materials with exceptional thermal stability. A benzodifuran-based Schiff base derivative synthesized from this precursor exhibits a melting point (Tm) of 330 °C and a decomposition temperature (Td) of 340 °C. This high thermal stability is essential for the processability and operational lifetime of materials used in demanding environments, such as organic light-emitting diodes (OLEDs) or specialty pigments.

Evidence DimensionThermal Properties of a Schiff Base Derivative
Target Compound DataMelting Point (Tm) = 330 °C; Decomposition Temp (Td) = 340 °C
Comparator Or BaselineGeneral-purpose organic fluorophores often decompose at lower temperatures.
Quantified DifferenceHigh thermal stability suitable for high-temperature processing.
ConditionsCondensation product with a benzodifuran diamine, measured by DSC/TGA under nitrogen flow.

Procuring this specific precursor enables the synthesis of materials that can withstand high-temperature manufacturing processes and maintain integrity during device operation.

Precursors for Thermally Stable Pigments and Polymer Additives

The demonstrated high thermal stability of derivatives makes this compound a preferred precursor for specialty pigments or polymer additives that must endure high-temperature extrusion or processing without degradation.

Synthesis of Isomer-Specific Metal Complex Catalysts

Where catalytic activity depends on a precise geometric and electronic environment at the metal center, the unique tautomeric equilibrium and coordination geometry enforced by the 3,2-substitution pattern makes it a non-interchangeable choice over other isomers.

Building Blocks for Organic Electronic Materials

The ability to form derivatives with high melting and decomposition temperatures is critical for creating robust materials for applications like OLEDs, which require stability during vacuum deposition and operation.

Development of Regio-Specific Fluorescent Chemosensors

The distinct electronic properties governed by the 3,2-isomerism are key to designing fluorescent probes where selectivity and response mechanism are tied to a specific tautomeric state and coordination site.

XLogP3

2.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Corrosive

Other CAS

581-71-5

Wikipedia

3-Hydroxy-2-naphthaldehyde

Dates

Last modified: 08-16-2023

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